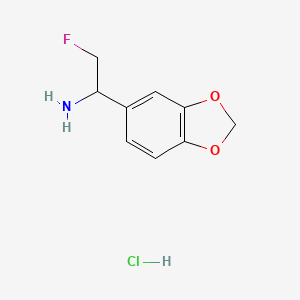
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a 1,3-dioxaindan moiety, which is a bicyclic structure containing two oxygen atoms, and a fluorinated ethanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
The synthesis of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride typically involves multiple steps:
Formation of the 1,3-Dioxaindan Moiety: This step involves the cyclization of appropriate precursors to form the 1,3-dioxaindan structure. Common reagents include diols and aldehydes under acidic conditions.
Introduction of the Fluoroethanamine Group: The fluorination of ethanamine can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step is crucial for incorporating the fluorine atom into the molecule.
Combination of the Two Moieties: The final step involves coupling the 1,3-dioxaindan structure with the fluoroethanamine group. This can be achieved through nucleophilic substitution reactions, often using catalysts to enhance the reaction efficiency.
Formation of the Hydrochloride Salt: The free base form of the compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Chemical Reactions Analysis
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the 1,3-dioxaindan moiety and the release of the fluoroethanamine group.
Scientific Research Applications
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The fluorinated ethanamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride can be compared with other similar compounds:
3-(1,3-Dioxaindan-5-yl)propan-1-ol: This compound lacks the fluorine atom and the ethanamine group, making it less versatile in certain applications.
5-(1,3-Dioxaindan-5-yl)pentanoic acid:
The unique combination of the 1,3-dioxaindan moiety and the fluorinated ethanamine group in this compound sets it apart from these similar compounds, offering distinct advantages in terms of reactivity and application potential.
Properties
Molecular Formula |
C9H11ClFNO2 |
|---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7H,4-5,11H2;1H |
InChI Key |
JFEMNRGGFSCGHF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CF)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















